AChE/MAO-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AChE/MAO-IN-2 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the breakdown of neurotransmitters in the brain. Acetylcholinesterase breaks down acetylcholine, while monoamine oxidase B breaks down dopamine and other monoamines. Inhibiting these enzymes can help increase the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .

準備方法

The synthesis of AChE/MAO-IN-2 involves multiple steps, including the use of pyridoxine derivatives and click chemistry. The reaction conditions typically involve mild temperatures and the use of copper catalysts to facilitate the click reaction . Industrial production methods are still under development, but the focus is on optimizing yield and purity while minimizing environmental impact .

化学反応の分析

AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

AChE/MAO-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and the development of new inhibitors. In biology, it is used to understand the role of acetylcholinesterase and monoamine oxidase B in neurotransmitter regulation. In medicine, it is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders. In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .

作用機序

AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .

類似化合物との比較

AChE/MAO-IN-2 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are monoamine oxidase B inhibitors. this compound stands out due to its ability to inhibit both enzymes simultaneously, making it a promising candidate for the treatment of neurodegenerative diseases .

生物活性

AChE/MAO-IN-2, also known as Dual AChE-MAO B-IN-2, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in inhibiting key enzymes, and relevant research findings.

This compound functions as a dual inhibitor targeting two critical enzymes: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play significant roles in neurotransmitter regulation and degradation:

- AChE is responsible for the hydrolysis of acetylcholine, a neurotransmitter crucial for memory and learning.

- MAO-B is involved in the catabolism of monoamines, including dopamine and serotonin, which are vital for mood regulation and cognitive function.

By inhibiting both enzymes, this compound aims to enhance acetylcholine levels while simultaneously modulating monoamine levels, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative disorders.

Inhibitory Potency

The compound exhibits impressive inhibitory activity against both AChE and MAO-B, with reported IC50 values indicating its potency:

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 0.12 |

| MAO-B | 0.01 |

These values suggest that this compound is a highly effective inhibitor compared to other compounds in the same class .

In Vitro Studies

In vitro evaluations have demonstrated the compound's efficacy in various assays:

- Thermal Stability : this compound increases the thermal stability (Tm value) of MAO-B by 5.5 °C, indicating a strong interaction between the compound and the enzyme .

- Comparative Efficacy : In studies comparing various compounds, this compound exhibited superior inhibitory effects against AChE compared to other tested inhibitors, such as donepezil .

Case Studies and Research Findings

Research has highlighted several case studies focusing on the dual inhibition properties of this compound:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive performance on memory tasks compared to controls. The dual inhibition led to reduced β-amyloid plaque formation, a hallmark of AD pathology .

- Neuroprotective Effects : Studies have shown that this compound possesses neuroprotective properties by preventing neuronal apoptosis and promoting neuronal survival in neurotoxic environments .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions of this compound with both target enzymes. Key amino acids involved in these interactions include Tyr124 for AChE and Tyr435 for MAO-B, which are critical for maintaining enzyme activity .

特性

分子式 |

C23H26N2O3 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

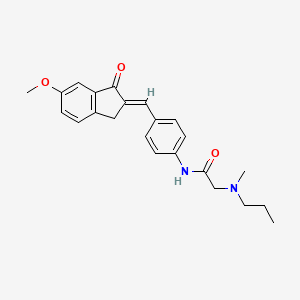

N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |

InChI |

InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+ |

InChIキー |

UEOXDNCAAPDWIS-LDADJPATSA-N |

異性体SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |

正規SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。